ML132

Caspase-1 inhibition IC50 comparison biochemical assay

Researchers studying caspase-1-driven pyroptosis and IL-1β maturation often face confounding off-target effects from pan-caspase inhibitors. ML132 (NCGC-00183434, CID-4462093) solves this with sub-nanomolar potency (IC50 0.023 nM) and >1,000-fold selectivity over nine other caspases, enabling unambiguous phenotypic attribution to caspase-1. • Irreversible covalent engagement via the nitrile-containing 3-cyanopropanoic acid warhead ensures sustained target inhibition. • Complete aqueous stability at pH 8 for >100 hours eliminates re-dosing in extended incubations (24-72 h). • High PBS solubility (≥100 µM) supports low-volume HTS dosing with minimal solvent artifacts. Supplied with a Certificate of Analysis. Reliable global logistics for research institutions.

Molecular Formula C22H28ClN5O5
Molecular Weight 477.9 g/mol
Cat. No. B612268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML132
SynonymsML132;  ML 132;  ML-132;  CID-4462093;  CID4462093; CID 4462093;  NCGC00183434;  NCGC 00183434;  NCGC-00183434.
Molecular FormulaC22H28ClN5O5
Molecular Weight477.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl
InChIInChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1
InChIKeyKENKPOUHXLJLEY-QANKJYHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML132: Potent and Selective Caspase-1 Inhibitor for Targeted Inflammatory and Pyroptosis Research


ML132 (NCGC-00183434, CID-4462093) is a small-molecule caspase-1 (interleukin-converting enzyme/ICE) inhibitor characterized by a nitrile-containing 3-cyanopropanoic acid warhead that enables covalent, irreversible modification of the active-site cysteine residue [1]. It is reported as one of the most potent caspase-1 inhibitors identified to date, with an IC50 of 0.023 nM [1]. The compound is derived from an optimized peptidic scaffold based on the VX-765 prodrug core and demonstrates exceptional selectivity (>1,000-fold) over a panel of nine other caspases [1].

Why ML132 Cannot Be Substituted with Generic Caspase-1 Inhibitors: Selectivity, Potency, and Structural Determinants


Caspase-1 inhibitors are not interchangeable due to substantial differences in potency, selectivity, and mechanism. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) that broadly suppress apoptosis and pyroptosis , or peptide-based inhibitors (e.g., Ac-YVAD-CMK) that require high micromolar concentrations in cellular assays [1], ML132 achieves sub-nanomolar target engagement with a distinct covalent warhead. Its >1,000-fold selectivity over a panel of nine caspases [2] and its exceptional aqueous stability at physiological pH are critical for applications requiring isoform-specific interrogation of caspase-1 function without confounding off-target activity.

Quantitative Differentiation: ML132 vs. Key Caspase-1 Inhibitors and Analogs


Sub-Nanomolar Potency vs. Pralnacasan and Ac-YVAD-CMK in Biochemical Assays

ML132 demonstrates a biochemical IC50 of 0.023 nM against caspase-1, which is approximately 87-fold more potent than pralnacasan (IC50 = 2.0 nM) and over 1,000-fold more potent than the peptide inhibitor Ac-YVAD-CMK (IC50 = 24 nM) . This sub-nanomolar potency is a critical differentiator for applications requiring maximal target engagement at minimal concentrations, thereby reducing the likelihood of off-target effects at higher compound concentrations.

Caspase-1 inhibition IC50 comparison biochemical assay

Unmatched Isoform Selectivity: >1,000-Fold Window Over a 9-Caspase Panel

ML132 exhibits >1,000-fold selectivity for caspase-1 (IC50 = 0.023 nM) over a panel of nine other caspases (IC50 > 1 µM) [1]. In direct head-to-head comparison, the active metabolite of VX-765, VRT-043198, shows significantly lower selectivity, with measurable IC50 values of 0.204 nM for caspase-1 but only 14.5 nM for caspase-4, 10.6 nM for caspase-5, and 3.3 nM for caspase-8 [2]. This selectivity profile is unique and essential for experiments that demand clean, isoform-specific readouts.

Selectivity profiling off-target activity caspase panel

Superior Aqueous Stability vs. VRT-043198 at Physiological pH

ML132 demonstrates complete stability retention at pH 8 over 100 hours at 23°C, whereas VRT-043198 (the active drug of VX-765) exhibits significant degradation under identical conditions [1]. This superior aqueous stability reduces the need for frequent solution preparation and ensures consistent compound activity throughout long-term cell-based assays, minimizing experimental variability.

Aqueous stability hydrolytic degradation compound stability

High Solubility in PBS at pH 7.4 Supports Robust Cellular Assay Performance

ML132 exhibits high solubility (≥100 µM) in phosphate-buffered saline (PBS) at pH 7.4 and 23°C . This property is essential for achieving consistent compound exposure in cell culture experiments without the need for high concentrations of potentially cytotoxic organic solvents (e.g., DMSO). In contrast, many less-optimized caspase inhibitors demonstrate limited aqueous solubility, requiring solvent concentrations that may independently affect cell viability or signaling pathways.

Solubility PBS cellular assay compatibility

Optimal Research Applications for ML132 Based on Validated Differentiating Features


Isoform-Specific Target Validation in Inflammasome and Pyroptosis Pathways

Utilize ML132 when experimental design requires unambiguous attribution of an observed biological phenotype to caspase-1 activity. The compound's >1,000-fold selectivity over other caspases [1] ensures that effects on IL-1β maturation and pyroptosis are due to specific caspase-1 inhibition, avoiding the confounding results seen with pan-caspase inhibitors or less selective agents like VRT-043198 .

Long-Term Cell-Based Studies Requiring High Compound Stability

ML132 is the preferred tool for extended incubations (e.g., 24–72 hours) in cell culture media. Its documented complete aqueous stability at pH 8 over 100 hours [1] guarantees that the compound remains active throughout the experiment, eliminating the need for media changes or re-dosing and reducing experimental variability associated with compound degradation.

High-Throughput Screening (HTS) Campaigns for Caspase-1 Modulators

The sub-nanomolar potency (IC50 = 0.023 nM) [1] and high PBS solubility (≥100 µM) make ML132 an ideal positive control and reference standard in HTS assays. Its ability to be dosed at very low concentrations minimizes solvent effects, and its robust biochemical activity provides a clear, high-signal window for identifying new chemical entities.

Caspase-1 Molecular Probe for Imaging and Fluorescence Polarization Assays

Due to its high potency and good stability, ML132 has been validated as a molecular probe for caspase-1 [1]. It can be used to develop competitive binding assays or to confirm target engagement in biochemical and cellular contexts, providing a reliable alternative to larger, less stable peptide-based probes.

Technical Documentation Hub

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35 linked technical documents
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